molecular formula C14H7Cl2NO2 B15211025 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 80460-33-9

2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B15211025
CAS No.: 80460-33-9
M. Wt: 292.1 g/mol
InChI Key: YGVRZPDPDDFDLR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a 2,4-dichlorophenyl substituent attached to the isoindole-1,3-dione core. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological and material science applications.

Properties

CAS No.

80460-33-9

Molecular Formula

C14H7Cl2NO2

Molecular Weight

292.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7Cl2NO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H

InChI Key

YGVRZPDPDDFDLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Classical Synthesis Approaches

Starting Materials and Reaction Mechanisms

The foundational synthesis of 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione involves the condensation of 2,4-dichlorobenzoyl chloride with phthalimide derivatives. A representative pathway employs 2,4-dichlorobenzoyl chloride and phthalimide in the presence of a base such as triethylamine, facilitating nucleophilic acyl substitution. The reaction typically proceeds in dichloromethane or tetrahydrofuran (THF) at ambient temperatures, yielding the target compound after 12–24 hours.

Key mechanistic steps include:

  • Deprotonation of phthalimide by triethylamine, generating a nucleophilic species.
  • Attack on the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.
  • Elimination of hydrochloric acid to form the isoindole-dione framework.

Optimization of Classical Methods

Early synthetic routes faced challenges with low yields (45–60%) due to competing side reactions, such as hydrolysis of the acyl chloride intermediate. Optimization studies revealed that:

  • Stoichiometric control : A 1.2:1 molar ratio of phthalimide to acyl chloride minimizes unreacted starting material.
  • Solvent selection : THF outperforms dichloromethane in reducing byproduct formation, achieving yields up to 78%.
  • Temperature modulation : Maintaining the reaction at 0–5°C during initial mixing improves regioselectivity.
Table 1: Comparative Analysis of Classical Synthesis Conditions
Parameter Dichloromethane System THF System
Yield 62% 78%
Reaction Time 24 h 18 h
Byproduct Formation 12% 5%
Purification Method Column Chromatography Recrystallization

Industrial-Scale Production

Continuous Flow Processes

Modern industrial synthesis employs continuous flow reactors to enhance scalability and safety. A patented method describes a two-stage continuous system:

  • Stage 1 : Mixing of 2,4-dichlorobenzoyl chloride and phthalimide in THF at 5°C.
  • Stage 2 : Residence time of 30 minutes in a tubular reactor at 25°C.

This approach achieves 85% conversion efficiency with a throughput of 12 kg/h, significantly reducing solvent waste compared to batch processes.

Catalytic Systems

Palladium-based catalysts have been integrated to accelerate key steps. For instance, palladium acetate (0.5 mol%) with tri-o-methylphenylphosphine as a ligand enables Suzuki-Miyaura coupling for functionalized derivatives, though this adds complexity to the purification workflow.

Table 2: Industrial Production Metrics
Metric Batch Process Continuous Flow
Annual Capacity 50 tonnes 200 tonnes
Solvent Consumption 8 L/kg 2.5 L/kg
Energy Efficiency 65% 92%

Recent Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated that irradiating the reaction mixture at 100 W for 15 minutes in THF increases yields to 82% while maintaining 99% purity. This method preferentially activates the carbonyl group, minimizing thermal degradation.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill has emerged as an eco-friendly alternative. Grinding equimolar amounts of 2,4-dichlorobenzoyl chloride and phthalimide with potassium carbonate for 30 minutes yields 70% product, eliminating organic solvent use.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : ≥99% (USP method)
  • Melting Point : 158–160°C
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.05–7.98 (m, 4H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H), 7.53 (dd, J = 8.4, 2.0 Hz, 1H), 7.42 (d, J = 2.0 Hz, 1H).
    • IR (KBr) : ν 1778 cm⁻¹ (C=O), 1712 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C16H9Cl2NO3 . It is also known by other names, including 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione, and 2-(2-(2,4-dichlorophenyl)-2-oxoethyl)isoindoline-1,3-dione . This compound has a molecular weight of 334.1 g/mol .

Scientific Research Applications

While specific applications of 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione are not detailed within the provided search results, the broader classes of compounds to which it is related, such as 1,2,4-triazoles and isoindoles, have notable medicinal and industrial applications .

1,2,4-Triazoles:

  • Medicinal Chemistry 1,2,4-Triazoles are a privileged scaffold with extensive therapeutic potential, including neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, and antiviral activities . They also act as anticonvulsants, cannabinoid CB1 receptor antagonists, PDE4A inhibitors, and γ-aminobutyric acid-A (GABA-A) α-2, α-3, and α-5 containing receptor antagonists .
  • Antifungal and Antibacterial Agents Certain triazole derivatives exhibit significant antifungal activity against Candida albicans and broad antifungal spectra against various human pathogenic fungi . Some clinafloxacin-triazole hybrids have shown potent antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), comparable to or exceeding reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Similarly, ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have demonstrated higher potency against MRSA than vancomycin and ciprofloxacin .
  • Agrochemicals and Material Science 1,2,4-triazoles are used in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular chemistry, and material science .

Isoindoles:

  • Synthesis and Characterization Isoindole derivatives are used as starting materials in chemical synthesis. For example, 2-[(oxiran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is used to synthesize 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione .
  • HPLC Analysis Isoindole compounds can be analyzed using reverse phase HPLC methods for separation and quantification, which is crucial in pharmacokinetics and impurity isolation .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. Donating Groups: The 2,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to analogs like 2-hydroxyphenyl (electron-donating) or 4-cyanophenyl (moderate electron-withdrawing) . This enhances electrophilic reactivity and may improve binding to biological targets (e.g., sodium channels in anticonvulsant activity) .
  • The dichlorophenyl group offers moderate steric bulk, balancing reactivity and accessibility.

Biological Activity

2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antibacterial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C16H9Cl2NO3
  • Molecular Weight : 334.1 g/mol
  • CAS Number : 65146-53-4

Biological Activity Overview

The compound has been studied for various biological activities, including cytotoxicity against cancer cell lines and antibacterial effects. Below are detailed findings from recent studies.

Cytotoxic Activity

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells using the MTT assay.
    • Results indicated significant cytotoxic effects with IC50 values reported as follows:
      • HepG2 : LC50 = 0.9 µM
      • MCF-7 : LC50 = 0.55 µM
      • HeLa : LC50 = 0.50 µM
    • Normal cell lines (HEK293, LO2, MRC5) displayed much lower toxicity with IC50 > 100 µg/ml, suggesting a favorable selectivity for cancer cells over normal cells .

Antibacterial Activity

The compound's antibacterial efficacy was evaluated against various bacterial strains. The results showed promising activity:

  • Inhibition Studies :
    • The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
    • Comparative studies indicated that it was more effective than standard antibiotics like ampicillin and streptomycin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that the presence of the dichlorophenyl group is crucial for enhancing the biological activity of isoindole derivatives. Modifications at specific positions on the phenyl ring can lead to variations in potency against different cell lines .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various isoindole derivatives, including the target compound. The derivatives were synthesized and screened for their cytotoxic effects on multiple cancer cell lines. The findings indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those without such modifications .

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties of isoindole derivatives. The results revealed that compounds similar to 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione showed effective inhibition of bacterial growth, particularly against resistant strains .

Data Table of Biological Activities

Activity Cell Line/Bacteria IC50/LC50 Value Reference
CytotoxicityHepG20.9 µM
MCF-70.55 µM
HeLa0.50 µM
AntibacterialS. aureusEffective inhibition
E. coliEffective inhibition

Q & A

Q. What are the common synthetic routes for 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione?

The synthesis typically involves cyclization reactions or coupling strategies:

  • Acid-catalyzed cyclization : Heating substituted 2-acylbenzoic acids with isatoic anhydrides in the presence of p-toluenesulfonic acid (140°C, 4–6 hours), followed by purification via column chromatography .
  • Cross-coupling reactions : Sonogashira coupling of ethynyl-substituted phenyl groups with isoindole derivatives under palladium catalysis (refluxing in ethanol, 1–3 hours) .
  • Amine-isoindole condensation : Refluxing ethanol solutions of isoindole precursors with substituted amines (e.g., 1-(2,4-difluorophenyl)methanamine) for 1 hour, yielding crystals via slow evaporation (72% yield) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Single-crystal diffraction confirms bond lengths, angles, and substituent positioning (e.g., O–H distance adjusted to 0.82 Å) .
  • Spectroscopy :
    • NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
    • IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 350.3 for C₁₉H₁₄N₂O₅) .

Q. What analytical techniques are used for purity assessment?

  • HPLC : Quantifies impurities using reverse-phase columns (C18) and UV detection .
  • Melting point analysis : Consistency with literature values (e.g., 155–158°C) .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N within 0.3% of theoretical) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Temperature modulation : Lowering reaction temps (e.g., 100°C) reduces side reactions in acid-catalyzed cyclization .
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • DoE (Design of Experiments) : Systematic variation of parameters (pH, molar ratios) using factorial designs .

Q. What strategies address low solubility in biological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How does computational modeling assist in understanding reactivity and biological interactions?

  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., electrophilic carbonyl groups) .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like MOE or AutoDock .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can discrepancies in spectroscopic data be resolved?

  • Multi-technique validation : Cross-check NMR assignments with COSY/HSQC experiments .
  • Crystallographic refinement : Adjust H-atom positions in X-ray data (R-factor ≤ 0.05) .
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to confirm signal assignments .

Q. What are the design considerations for in vivo studies?

  • Dosage optimization : Conduct pharmacokinetic profiling (Cₘₐₓ, t₁/₂) in rodent models .
  • Toxicity screening : Assess hepatic/renal biomarkers (ALT, creatinine) post-administration .
  • Metabolite identification : Use LC-MS/MS to track biotransformation products .

Data Contradiction Analysis Example
If HPLC and NMR purity results conflict:

Re-run HPLC with gradient elution to separate co-eluting impurities.

Perform 2D NMR (e.g., NOESY) to detect overlapping proton signals.

Validate with elemental analysis to confirm stoichiometry .

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